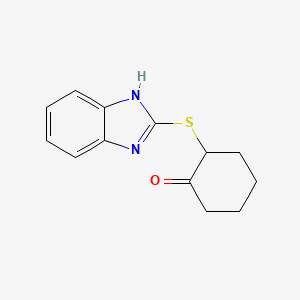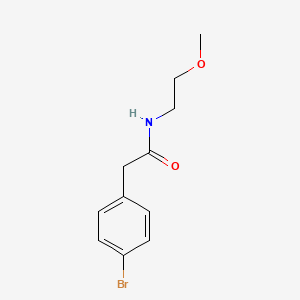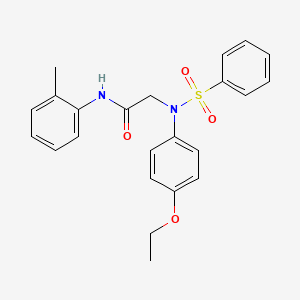![molecular formula C19H20N2O3S B4929626 N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4929626.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as APB, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. APB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in various physiological and pathological processes.
科学的研究の応用
APB has been widely used in scientific research due to its selective antagonism of N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide is involved in various physiological and pathological processes, including pain sensation, inflammation, and cancer. Therefore, APB has been studied for its potential applications in these fields. For example, APB has been shown to inhibit the growth and metastasis of cancer cells by blocking N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated signaling pathways. APB has also been studied for its potential use in pain management and inflammation treatment.
作用機序
APB exerts its effects by selectively blocking the N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide ion channel. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide activation leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. APB blocks N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide by binding to a specific site on the channel, thereby preventing the influx of calcium ions and inhibiting downstream signaling.
Biochemical and Physiological Effects:
APB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that APB inhibits N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated calcium influx and downstream signaling pathways. In vivo studies have shown that APB can reduce pain and inflammation in animal models. APB has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
実験室実験の利点と制限
APB has several advantages for lab experiments. First, it is a selective antagonist of N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide, which allows for the specific inhibition of N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated signaling pathways. Second, APB has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of APB in lab experiments. APB has a relatively short half-life and may require frequent dosing. Additionally, the effects of APB may vary depending on the experimental conditions and cell types used.
将来の方向性
There are several future directions for the study of APB. First, further studies are needed to elucidate the precise mechanisms by which APB inhibits N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated signaling pathways. Second, APB may have potential applications in the treatment of various diseases, including pain, inflammation, and cancer. Therefore, further studies are needed to explore the therapeutic potential of APB. Finally, the development of more potent and selective N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide antagonists may lead to the discovery of new drugs for the treatment of various diseases.
合成法
The synthesis of APB involves the reaction of 4-acetylphenyl isothiocyanate with 4-propoxyaniline in the presence of a base. The resulting product is then acetylated to yield APB. The purity of APB is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
特性
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-12-24-17-10-6-15(7-11-17)18(23)21-19(25)20-16-8-4-14(5-9-16)13(2)22/h4-11H,3,12H2,1-2H3,(H2,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPBFGUOVUOERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)
![N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)
![N-(2-methylphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4929592.png)
![6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4929598.png)

![1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4929607.png)